3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride
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Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride is a heterocyclic compound that belongs to the triazolopyridine class This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and an amine group at the 7-position The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as copper acetate, and the reaction mixture is heated to facilitate cyclization . The resulting product is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The amine group at the 7-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxides of the triazole ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazolopyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation.
Antibacterial Agents: The compound and its derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antiviral Agents: Some derivatives have been explored for their antiviral properties, particularly against herpes simplex virus.
Materials Science: The compound is also studied for its potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases such as c-Met and VEGFR-2, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.
Triazolo[4,3-a]pyrazine: Known for its antibacterial and antiviral activities.
Triazolo[4,3-a]quinoxaline: Studied for its antiviral and anticancer properties.
Uniqueness
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases makes it a promising candidate for cancer therapy. Additionally, its structural framework allows for various chemical modifications, enabling the development of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c1-5-9-10-7-4-6(8)2-3-11(5)7;;/h2-4H,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXONCJIVTPPAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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